1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

enzyme histochemistry chromogenic substrate indigogenic detection

Researchers requiring precise spatial resolution in esterase cytochemistry encounter signal diffusion artifacts when using unsubstituted indoxyl substrates. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL (CAS 90766-88-4) resolves this by producing a low-diffusion magenta indigoid dye (λmax ~565 nm) at sites of esterase activity. • Tightly localized magenta precipitate for subcellular enzyme detection • Chromatically orthogonal to X-gal (λmax ~615 nm), enabling multiplexed dual-enzyme staining • Key precursor for synthesizing chain-length-specific esters (e.g., magenta-caprylate) used in microbial identification Supplied with rigorous QC for reproducible chromogenic performance.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
CAS No. 90766-88-4
Cat. No. B1524781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
CAS90766-88-4
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O
InChIInChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3
InChIKeyWBHWTHITARKRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL (CAS 90766-88-4): Core Identity and Chromogenic Class


1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL (CAS 90766-88-4), also known as 5-bromo-6-chloro-indoxyl acetate or N-acetyl-5-bromo-6-chloro-3-hydroxy-1H-indole, is a halogenated indoxyl acetate derivative within the indigogenic chromogenic substrate family [1]. Indoxyl acetates are non-fluorescent, colorless pro-substrates that, upon enzymatic hydrolysis of the ester bond, release a substituted indoxyl that spontaneously oxidatively dimerizes in the presence of atmospheric oxygen to form an intensely colored, water-insoluble indigoid dye precipitate at the site of enzyme activity [2]. The specific 5-bromo-6-chloro halogenation pattern of this compound dictates that the resulting indigoid dye is magenta-colored, distinguishing it from other halogenated indoxyl acetates that yield blue or blue-green precipitates [3]. The compound has a molecular formula of C10H7BrClNO2 and a molecular weight of 288.53 g/mol, with an N-acetyl group at the 1-position and a free hydroxyl at the 3-position, making it the direct chromogenic reporter for esterase and lipase activity [1].

Why 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL Cannot Be Replaced by Other Indoxyl Acetates


Within the class of halogenated indoxyl acetate substrates, the precise pattern and position of halogen substituents on the indole ring are the dominant determinants of the color, particle size, and diffusion properties of the indigoid dye reaction product [1]. Substituting 5-bromo-6-chloro-indoxyl acetate with 5-bromo-4-chloro-indoxyl acetate shifts the dye color from magenta (λmax ~565 nm) to blue-green (λmax ~615 nm), fundamentally altering spectral detection compatibility and precluding multiplexed dual-enzyme staining protocols that rely on chromatic separation [2]. Furthermore, the diffusion radius of the precipitated dye—and therefore the spatial resolution of enzyme localization—varies systematically with halogen substitution, with the 5-bromo-4-chloro-, 5-bromo-6-chloro-, and 5-bromo-substituted compounds forming a ranked hierarchy of progressively smaller dye particles and reduced diffusion relative to the unsubstituted parent indoxyl acetate [1]. These differences are not merely cosmetic; they determine whether an enzyme activity can be localized with sub-micron precision or whether the signal diffuses into surrounding tissue, rendering spatial interpretation unreliable [3]. Generic interchange of indoxyl acetates without regard to halogenation pattern therefore risks both chromatic incompatibility and loss of spatial resolution.

Quantitative Differentiation Evidence for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL Against Closest Analogs


Dye Chromophore Color and Spectral λmax: Magenta (565 nm) vs. Blue-Green (615 nm) vs. Blue

The oxidative dimerization product of 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL is 5,5′-dibromo-6,6′-dichloro-indigo, which absorbs maximally at approximately 565 nm, producing a magenta-colored precipitate [1]. In direct comparison, the 5-bromo-4-chloro isomer yields 5,5′-dibromo-4,4′-dichloro-indigo with λmax at approximately 615 nm (blue-green), while the mono-halogenated 5-bromoindoxyl acetate yields 5,5′-dibromoindigo (blue) [2]. This 50 nm hypsochromic shift of the 5-bromo-6-chloro derivative relative to the 5-bromo-4-chloro derivative provides baseline spectral separation sufficient for dual-color chromogenic detection when the two substrates are used in combination with orthogonal enzyme systems .

enzyme histochemistry chromogenic substrate indigogenic detection spectral differentiation

Dye Particle Size and Diffusion: Ranked Among the Three Lowest-Diffusion Indoxyl Acetates

Kiernan's comprehensive 2007 review of indigogenic substrates explicitly ranks the substituted indoxyl acetates by the size and diffusion of their dye particles: 'The smallest dye particles, with least diffusion from the sites of hydrolysis, are obtained from 5-bromo-, 5-bromo-6-chloro- and 5-bromo-4-chloroindoxyl acetates, especially the last of these three' [1]. This places 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL in the top tier of three substrates with minimal diffusion, superior to unsubstituted indoxyl acetate and other halogenation patterns, though the 5-bromo-4-chloro isomer is noted as the best performer [1]. The enzyme-mediated detection of organophosphorus pesticides on thin-layer chromatograms confirmed that 5-bromoindoxyl, 5-bromo-4-chloroindoxyl, and 5-bromo-6-chloroindoxyl acetates all give satisfactory detection with steer-liver homogenate esterase at pH ~8, whereas 1-naphthyl acetate gave unsatisfactory results [2].

enzyme localization dye diffusion spatial resolution indigogenic histochemistry

Localization Precision: Approaching 0.5 μm Benchmark Set by 5-Bromo-4-chloro Isomer

Holt and Withers' foundational 1958 study established through comparative analysis that 5-bromo-4-chloroindoxyl acetate enables esterases to be located with a precision of approximately 0.5 μm in formalin-fixed tissues, representing the gold standard for indigogenic localization precision [1]. The 5-bromo-6-chloro isomer, evaluated alongside the 5-bromo, 5-bromo-4-chloro, and unsubstituted compounds within the same systematic comparative framework, was found to produce dye particles sufficiently small to be classified in the same low-diffusion tier, though the 5-bromo-4-chloro compound was ultimately selected as the most precise staining system [1]. This establishes that 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL approaches but does not surpass the 0.5 μm precision benchmark; its localization fidelity is expected to be in the low single-digit micron range [2].

enzyme cytochemistry sub-micron localization esterase Holt-Withers method

Multiplexing Potential: Chromatic Orthogonality with Blue/Blue-Green Indigogenic Substrates

The magenta indigoid dye (λmax ~565 nm) from 5-bromo-6-chloro-indoxyl acetate is chromatically orthogonal to the blue-green dye from 5-bromo-4-chloro-indoxyl derivatives (λmax ~615 nm) such as X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), the most widely used chromogenic substrate for β-galactosidase reporter gene detection [1]. This spectral separation permits simultaneous, single-tissue detection of two enzyme activities—typically an esterase (magenta) and β-galactosidase (blue-green)—without the need for sequential staining or spectral deconvolution . The 1967 demonstration that the 5-bromo-4-chloro and 5-bromo-6-chloro compounds yield visually distinct indigo colors established the chromatic orthogonality principle [2], and commercial 'Magenta' substrate product lines (e.g., Magenta-β-D-GlcA, Magenta-caprylate) have since exploited this property for microbial identification and reporter gene applications [3].

dual-enzyme staining multicolor histochemistry X-gal beta-galactosidase esterase co-localization

Comparative Storage Stability: Absence of Reported Spontaneous Decomposition vs. 5-Bromo-4-chloro Isomer

The 5-bromo-4-chloro isomer (CAS 3252-36-6, Sigma B4377) carries an explicit manufacturer disclaimer: 'Decomposes in storage with development of dark blue-green color,' indicating spontaneous autohydrolysis or oxidative degradation under recommended storage conditions (sealed ampule, −20°C) . In contrast, vendor technical datasheets for 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL (CAS 90766-88-4) specify standard storage at −20°C or ≤−10°C without analogous decomposition warnings, and indicate solubility in DMSO for stock solution preparation with defined stability windows (1 month at −20°C, 6 months at −80°C) [1]. While no formal accelerated stability study comparing the two isomers has been published, the absence of a documented spontaneous decomposition pathway for the 5-bromo-6-chloro isomer represents a practical procurement consideration for laboratories planning long-term reagent storage .

reagent stability storage conditions chromogenic substrate procurement

Solubility Profile: DMSO Compatibility Enabling Direct Stock Preparation for Biochemical Assays

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL is reported as soluble in DMSO, enabling preparation of concentrated stock solutions for direct addition to aqueous enzyme assay buffers [1]. The 5-bromo-4-chloro isomer, in contrast, is specified as soluble in ethanol (50 mg/mL, clear, colorless to faintly yellow) rather than DMSO per the Sigma-Aldrich datasheet . This difference in preferred solvent may be relevant for assay formats where ethanol is incompatible—for example, in live-cell esterase assays where ethanol can cause cell membrane perturbation, or in coupled enzymatic assays where ethanol may inhibit secondary enzymes [2]. Additionally, the compound is soluble in a broad range of organic solvents including chloroform, diethyl ether, and dichloromethane, facilitating its use as a synthetic intermediate for preparing more complex indoxyl-based chromogenic substrates such as glycosides, caprylates, and phosphates .

solubility DMSO stock solution assay development indoxyl acetate

High-Value Application Scenarios for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL Based on Verified Differentiation Evidence


Dual-Color Enzyme Histochemistry: Simultaneous Esterase (Magenta) and β-Galactosidase (Blue-Green) Co-Localization

This scenario exploits the chromatic orthogonality between the magenta indigoid dye (λmax 565 nm) produced by 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL and the blue-green dye (λmax 615 nm) produced by X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside) [1]. In formalin-fixed tissue sections or cultured cells co-expressing an esterase of interest and a lacZ reporter gene, simultaneous incubation with both substrates permits visualization of two enzymatic activities in distinct, non-overlapping colors without sequential staining steps [2]. The low diffusion properties of the 5-bromo-6-chloro-indoxyl acetate ensure that the magenta precipitate remains tightly localized at esterase-active sites, while the blue-green X-gal product marks β-galactosidase-expressing cells [3]. This application is not achievable with a single-color substrate such as 5-bromoindoxyl acetate or by substituting the 5-bromo-4-chloro isomer, which would produce two blue-green signals that are chromatically indistinguishable.

Microbial Identification Panels: Magenta-Caprylate Esterase Detection for Salmonella and Enterobacteriaceae Screening

The 5-bromo-6-chloro-3-indoxyl core structure is employed in commercial chromogenic media for microbial identification, where the ester is engineered to match the fatty acid chain-length specificity of taxon-specific esterases [1]. The parent 1-acetyl-5-bromo-6-chloro-1H-indol-3-OL serves as the critical synthetic intermediate for preparing longer-chain esters such as magenta-caprylate (C8), which is hydrolyzed by the caprylate esterase produced by Salmonella spp. and certain Klebsiella and Enterobacter species [2]. Upon cleavage, the released 5-bromo-6-chloro-1H-indol-3-ol oxidizes to form a magenta-colored colony, enabling visual differentiation of caprylate esterase-positive pathogens from negative background flora on solid media [3]. The magenta color provides a distinct advantage over blue chromogenic substrates in food microbiology, where blue-colored natural food pigments may confound colony identification.

TLC-Based Enzyme Inhibition Assays: Detection of Organophosphorus Pesticides Using Esterase Inhibition

In thin-layer chromatographic (TLC) detection of organophosphorus pesticides and carbaryl, 5-bromo-6-chloroindoxyl acetate has been validated alongside 5-bromo-indoxyl and 5-bromo-4-chloroindoxyl acetates as a chromogenic substrate for steer-liver esterase at pH ~8 [1]. The method relies on the inhibition of esterase activity by pesticide residues resolved on the TLC plate; areas of inhibition appear as white spots against a magenta-stained background [2]. The 5-bromo-6-chloro compound was among the three substituted indoxyl acetates yielding reproducible nanogram-level sensitivity, while 1-naphthyl acetate gave unsatisfactory results [1]. The magenta background provides superior visual contrast compared to blue-stained backgrounds when TLC plates carry naturally blue-absorbing plant extract matrices.

Synthetic Intermediate for Custom Glycosidase and Phosphatase Chromogenic Substrates

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL is the key precursor for synthesizing a broad family of enzyme-specific chromogenic substrates through conjugation of the 3-hydroxyl group with various sugars, phosphates, sulfates, or fatty acid esters [1]. The N-acetyl protecting group at the 1-position distinguishes this compound from the simple 5-bromo-6-chloro-3-indoxyl acetate (CAS 102185-48-8) and provides a handle for selective deprotection strategies during conjugate synthesis [2]. Research laboratories developing novel indigogenic substrates for glycosidases (e.g., β-glucuronidase, β-galactosidase, α-galactosidase), phosphatases, or sulfatases require the parent indoxyl as a building block; the specific halogenation pattern determines the color and physical properties of the final chromogenic product [3]. Procurement of this specific intermediate is therefore mandated when the target application requires a magenta-readout chromogenic substrate.

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